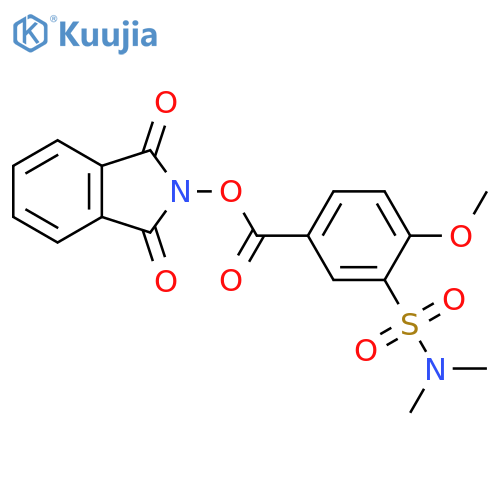Cas no 2248330-26-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate)

2248330-26-7 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate
- EN300-6522487
- 2248330-26-7
-
- インチ: 1S/C18H16N2O7S/c1-19(2)28(24,25)15-10-11(8-9-14(15)26-3)18(23)27-20-16(21)12-6-4-5-7-13(12)17(20)22/h4-10H,1-3H3
- InChIKey: XKMBXNDBKJJTQJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C(=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=1)OC)(N(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 404.06782203g/mol
- どういたいしつりょう: 404.06782203g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 722
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6522487-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate |
2248330-26-7 | 5g |
$1364.0 | 2023-05-31 | ||
| Enamine | EN300-6522487-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate |
2248330-26-7 | 0.5g |
$451.0 | 2023-05-31 | ||
| Enamine | EN300-6522487-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate |
2248330-26-7 | 0.25g |
$432.0 | 2023-05-31 | ||
| Enamine | EN300-6522487-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate |
2248330-26-7 | 2.5g |
$923.0 | 2023-05-31 | ||
| Enamine | EN300-6522487-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate |
2248330-26-7 | 0.1g |
$414.0 | 2023-05-31 | ||
| Enamine | EN300-6522487-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate |
2248330-26-7 | 10g |
$2024.0 | 2023-05-31 | ||
| Enamine | EN300-6522487-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate |
2248330-26-7 | 1g |
$470.0 | 2023-05-31 | ||
| Enamine | EN300-6522487-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate |
2248330-26-7 | 0.05g |
$395.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate 関連文献
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
2248330-26-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate) 関連製品
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1189426-16-1(Sulfadiazine-13C6)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
